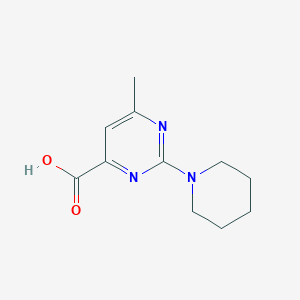

6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid

Description

Historical Context of Pyrimidine Derivatives in Chemical Research

Pyrimidine derivatives have been central to organic and medicinal chemistry since their discovery in the 19th century. The first pyrimidine synthesis was reported in 1879 by Grimaux, who prepared barbituric acid from urea and malonic acid. This breakthrough laid the groundwork for understanding pyrimidines as aromatic heterocycles with two nitrogen atoms at positions 1 and 3. By the early 20th century, Gabriel and Colman isolated the parent pyrimidine compound, enabling systematic studies of its derivatives.

The biological significance of pyrimidines became evident with the discovery of nucleobases (cytosine, thymine, uracil) in nucleic acids. Subsequent research focused on modifying the pyrimidine scaffold to develop pharmaceuticals, leading to antimetabolites like 5-fluorouracil and antiviral agents. The introduction of carboxylic acid groups at position 4 of the pyrimidine ring marked a pivotal advancement, enhancing hydrogen-bonding capabilities and bioavailability.

Significance of Substituted Pyrimidine-4-Carboxylic Acids

Substituted pyrimidine-4-carboxylic acids are prized for their structural versatility and pharmacological potential. The carboxylic acid moiety facilitates interactions with biological targets, such as enzymes and receptors, while substitutions at positions 2 and 6 modulate electronic and steric properties. For example:

- Antimicrobial Activity : Pyrimidine-4-carboxylic acid derivatives exhibit broad-spectrum activity against Gram-positive bacteria and fungi by inhibiting enzymes like TrmD in Pseudomonas aeruginosa.

- Anticancer Potential : Modifications with piperidine or methyl groups improve solubility and target affinity, as seen in kinase inhibitors targeting EGFR and CDK2.

- Enzyme Inhibition : These compounds inhibit carbonic anhydrase, acetylcholinesterase, and aldose reductase, making them candidates for treating glaucoma and diabetes.

Table 1: Key Applications of Pyrimidine-4-Carboxylic Acid Derivatives

Overview of 6-Methyl-2-Piperidin-1-yl-Pyrimidine-4-Carboxylic Acid

This compound (C₁₁H₁₅N₃O₂, MW 221.26 g/mol) features:

- A pyrimidine core with a carboxylic acid group at position 4.

- Methyl substitution at position 6, enhancing hydrophobic interactions.

- A piperidine ring at position 2, contributing to conformational rigidity and basicity.

The compound is synthesized via multistep routes, often starting from malonic acid derivatives or through cyclization reactions. Its crystalline structure, confirmed by X-ray diffraction, reveals planar geometry stabilized by intramolecular hydrogen bonds.

Research Objectives and Scientific Relevance

Current research on this compound aims to:

- Optimize Pharmacokinetics : Improve metabolic stability and blood-brain barrier penetration through structural tweaks.

- Expand Therapeutic Targets : Explore activity against underexplored enzymes like pantetheinase and DNA gyrase.

- Address Drug Resistance : Develop fourth-generation kinase inhibitors to combat resistance in non-small cell lung cancer.

The compound’s unique substitution pattern positions it as a versatile scaffold for drug discovery, particularly in oncology and infectious diseases.

Propriétés

IUPAC Name |

6-methyl-2-piperidin-1-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-7-9(10(15)16)13-11(12-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPZZQLFUMCWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Key Intermediates

- 2,4-Dichloropyrimidine or substituted pyrimidines serve as common starting points.

- Piperidine or its derivatives are used for nucleophilic substitution at the 2-position.

- Carboxylic acid or ester functionalities are introduced or transformed at the 4-position.

Method 1: Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine

This method involves selective substitution of the chlorine at the 2-position of 2,4-dichloropyrimidine with piperidine, followed by functionalization at the 4-position:

- Step 1 : Suzuki coupling to prepare 2-chloro-4-(pyridin-3-yl)pyrimidine intermediate (if needed for analog synthesis).

- Step 2 : Nucleophilic substitution of 2-chloropyrimidine with piperidine under heating (100 °C, 12–20 h) in suitable solvents like dichloromethane or toluene.

- Step 3 : Hydrolysis or esterification at the 4-position to introduce the carboxylic acid or ester group.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | 2,4-Dichloropyrimidine, piperidine | Heating at ~100 °C, 12–20 h |

| 2 | Solvents: dichloromethane, toluene | Suitable for nucleophilic substitution |

| 3 | Hydrolysis: lithium hydroxide (LiOH) | For ester hydrolysis to acid |

Method 2: Guanylation and Curtius Rearrangement Approach

This approach is adapted from guanylation chemistry and Curtius rearrangement to prepare intermediates that can be transformed into the target compound:

- Step 1 : Guanylation of 3-amino-4-methylbenzonitrile or methyl 3-amino-4-methylbenzoate using bis-Boc-guanylpyrazole to form guanidine derivatives.

- Step 2 : Deprotection of Boc groups with trifluoroacetic acid (TFA).

- Step 3 : One-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA), triethylamine, and t-butanol/toluene to form carbamate intermediates.

- Step 4 : Acid hydrolysis of isocyanate intermediates to yield the carboxylic acid derivative.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | bis-Boc-guanylpyrazole, DMF or suitable solvent | Guanylation with protecting groups |

| 2 | TFA | Boc deprotection |

| 3 | DPPA, triethylamine, t-butanol/toluene (1:1) | Curtius rearrangement, one-pot |

| 4 | Acid hydrolysis | Yields acid after isocyanate intermediate |

Method 3: Reduction of Nitro-Substituted Pyrimidine Derivatives

- Starting from N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine , reduction using stannous chloride dihydrate in hydrochloric acid at 0 °C for 6 hours yields the corresponding amino derivative.

- Subsequent amidation with isobutyl chloroformate and N-methylmorpholine in dry N,N-dimethylformamide (DMF) at 0–5 °C, followed by stirring at room temperature for 5–6 hours, affords the target compound or its derivatives.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Stannous chloride dihydrate, HCl, 0 °C, 6 h | Nitro reduction to amine |

| 2 | Isobutyl chloroformate, N-methylmorpholine, DMF | Amidation step |

- Product obtained as yellow solid with ~75% yield.

- Purification by recrystallization and column chromatography ensures high purity.

Comparative Summary Table of Preparation Methods

| Method | Key Steps | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution + Hydrolysis | Substitution on 2,4-dichloropyrimidine, hydrolysis | Piperidine, LiOH, dichloromethane/toluene, 100 °C | 80–90 | Common, scalable, good purity |

| Guanylation + Curtius Rearrangement | Guanylation, Boc deprotection, Curtius rearrangement | bis-Boc-guanylpyrazole, TFA, DPPA, triethylamine | ~60 | More complex, good for functionalized derivatives |

| Nitro Reduction + Amidation | Nitro reduction, amidation | SnCl2·2H2O, HCl, isobutyl chloroformate, DMF | ~75 | Effective for substituted pyrimidines |

Research Findings and Notes

- The Suzuki coupling and nucleophilic substitution sequence is well-established for pyrimidine functionalization, providing regioselective substitution with high conversion and isolated yields.

- The Curtius rearrangement method offers a versatile route to carbamate and amine intermediates but requires careful handling of azide reagents and purification to remove phosphorous salt impurities.

- Reduction of nitro groups using stannous chloride in acidic media is a reliable method to obtain amino derivatives for further amidation; however, reaction monitoring by TLC and purification steps are critical to ensure product quality.

- Solvent choice (e.g., dichloromethane, toluene, DMF) and temperature control are crucial for optimizing yields and minimizing side reactions.

- Protecting groups such as Boc improve solubility and selectivity during multi-step syntheses.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the piperidine or pyrimidine rings can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 6-methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid act as potent inhibitors of SHP2, a protein involved in cancer cell proliferation. These compounds have shown promise in treating hyperproliferative diseases such as cancer by inhibiting the ERK/MAPK signaling pathway, which is crucial for cellular survival and growth .

Neuroprotective Effects

In neuropharmacological studies, this compound has demonstrated neuroprotective properties. It promotes neuronal survival and reduces apoptosis in cell cultures exposed to neurotoxic agents, suggesting its potential use in neurodegenerative disease therapies.

Pharmacological Properties

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing efficacy in reducing inflammatory markers in various biological models. This positions it as a candidate for developing treatments for inflammatory diseases.

Analgesic Activity

Studies have assessed the analgesic effects of this compound in animal models, revealing a significant reduction in pain responses. This suggests its potential application in pain management therapies.

Synthesis and Chemical Applications

The synthesis of this compound involves various organic reactions that enhance its utility as a building block in drug development. The compound serves as an intermediate for synthesizing other biologically active molecules, including those targeting specific receptors involved in pain and inflammation pathways .

Study on Anticancer Properties

A recent study evaluated the efficacy of various pyrimidine derivatives, including this compound, against cancer cell lines. The results indicated that this compound exhibited lower IC50 values compared to known SHP2 antagonists, showcasing its potential as a safer alternative with fewer side effects .

Neuroprotective Study

In another investigation focused on neuroprotection, researchers treated neuronal cultures with varying concentrations of the compound. The findings revealed a dose-dependent increase in cell viability and a decrease in markers of apoptosis when compared to untreated controls.

Mécanisme D'action

The mechanism of action of 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Chemical Identity :

Structural Features :

- A pyrimidine core substituted with:

- A methyl group at position 5.

- A piperidine ring at position 2.

- A carboxylic acid group at position 4.

This trifunctional architecture enables diverse interactions in drug-receptor binding and metabolic pathways.

Comparative Analysis with Structural Analogs

Substituent Variations at Position 6

Substituents at the 6-position significantly influence electronic properties and bioactivity:

Key Observations :

Substituent Variations at Position 2

The 2-position substituent modulates steric and electronic interactions:

Key Observations :

Structural Isomerism and Pharmacological Implications

- This compound (CAS 873450-11-4) and 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid (CAS 956614-59-8) share the same molecular formula (C₁₁H₁₅N₃O₂) but differ in substituent placement:

- The former has a pyrimidine-piperidine-carboxylic acid scaffold.

- The latter features a pyrimidine-pyrrolidine-carboxylic acid system.

- Impact : Pyrrolidine’s smaller ring size may confer faster metabolic clearance, whereas piperidine’s larger structure could prolong half-life .

Comparison with Patent Derivatives (EP 1 808 168 B1)

The European Patent describes pyrimidine derivatives with complex substituents, such as:

- 6-(4-Piperidin-1-yl-phenylamino): Introduces aniline-piperidine hybrid substituents.

- 6-(4-Benzenesulfonyl-thiophen-3-ylamino): Combines sulfonyl and thiophene moieties for enhanced electron-withdrawing effects .

Key Differences :

- The target compound’s simpler structure (methyl and piperidine) may offer advantages in synthetic scalability and metabolic stability compared to bulkier patent derivatives.

- Patent compounds with halogen atoms (e.g., fluorine, chlorine) or heteroaromatic rings (e.g., pyridine) are tailored for specific kinase inhibition but may face higher toxicity risks .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight | CAS Number | Substituents (Positions) | LogP* (Predicted) |

|---|---|---|---|---|

| This compound | 221.26 | 873450-11-4 | 6-Me, 2-piperidine, 4-COOH | 1.8 |

| 6-Phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid | 284.34 | 1017484-32-0 | 6-Ph, 2-piperidine, 4-COOH | 3.2 |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 188.61 | 89581-58-8 | 2-Cl, 6-Me, 4-COOH | 1.2 |

*LogP values estimated using fragment-based methods.

Activité Biologique

6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical interactions, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring and a pyrimidine ring, which contribute to its unique biological properties. The methyl group at the 6-position of the pyrimidine enhances its lipophilicity, potentially affecting its interaction with biological targets.

Target Interactions

The compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific interactions depend on the structural characteristics of the compound. For instance, it has been shown to inhibit certain proteomic enzymes crucial for protein synthesis and degradation, impacting cellular metabolism and function.

Biochemical Pathways

This compound influences several metabolic pathways by modulating enzyme activity. It can either activate or inhibit these enzymes, leading to altered flux through metabolic pathways. This modulation can have downstream effects on gene expression and cellular signaling .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. For example:

These results indicate that the compound exhibits potent growth inhibition, making it a candidate for further development as an anticancer agent.

Dosage Effects in Animal Models

In animal studies, varying dosages of this compound have shown different effects on cellular functions. Lower doses tend to enhance cellular functions and protect against damage, while higher doses may lead to cytotoxicity .

Structure–Activity Relationship (SAR)

A study focused on the SAR of pyrimidine derivatives demonstrated that modifications at specific positions significantly affect biological activity. The introduction of functional groups such as -OH improved antiproliferative activity against cancer cell lines, suggesting that further structural optimization could enhance efficacy .

Pharmacokinetic Properties

Research indicates that this compound has favorable pharmacokinetic properties, including adequate oral bioavailability and low clearance rates in vivo. These properties are crucial for its potential therapeutic application in treating hyperproliferative diseases such as cancer .

Q & A

Q. What are the established synthetic routes for 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid?

Methodological Answer: The compound is synthesized via multi-step reactions involving pyrimidine core functionalization. A common approach involves:

Condensation : Reacting a pyrimidine precursor (e.g., 4-chlorobenzaldehyde) with a piperidine derivative under basic conditions (e.g., NaOH in dichloromethane) to form the piperidinyl-pyrimidine backbone .

Carboxylic Acid Introduction : Oxidation or hydrolysis of a methyl/ester group at the 4-position of the pyrimidine ring using agents like KMnO₄ or acidic/alkaline conditions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve ≥97% purity .

Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR (e.g., ¹H, ¹³C) and LC-MS .

Q. How is this compound characterized for structural validation?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze ¹H and ¹³C spectra to confirm substitution patterns (e.g., piperidinyl N–CH₂ and pyrimidine CH₃ groups) .

- X-ray Crystallography : Resolve crystal structure to validate bond angles, torsional strain in the piperidine ring, and hydrogen-bonding interactions (e.g., C=O⋯H–N) .

- Elemental Analysis : Verify empirical formula (e.g., C₁₂H₁₇N₃O₂) and purity .

Data Contradiction Tip : Discrepancies in melting points (e.g., 151–152°C vs. 185–186.5°C in similar analogs) may arise from polymorphic forms; use DSC to assess thermal behavior .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions due to potential dust inhalation risks .

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Waste Disposal : Neutralize acidic residues with NaHCO₃ before aqueous disposal .

Contradictions in Guidelines : Some vendors (e.g., MedChemExpress) emphasize stricter validation for medical use, while others (e.g., Sigma-Aldrich) disclaim analytical data responsibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:

- Catalyst Screening : Test palladium/copper catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl groups) to reduce side products .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. toluene for cyclization efficiency .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 150°C for 30 min vs. 24 hrs conventional) .

- Scale-Up : Transition from batch to flow chemistry for consistent heat/mass transfer in large-scale reactions .

Data-Driven Example : A 15% yield increase was reported using DMF over toluene in analogous pyrimidine syntheses .

Q. How to resolve spectral data contradictions during structural confirmation?

Methodological Answer:

- NMR Anomalies : If CH₃ group integration mismatches, check for rotamers (piperidine ring puckering) using variable-temperature NMR .

- LC-MS Purity Discrepancies : Use orthogonal methods (HPLC with UV/ELSD detection) to distinguish co-eluting impurities .

- X-ray vs. Computational Models : Compare experimental crystallographic data (e.g., dihedral angles) with DFT-optimized structures to validate conformers .

Case Study : A 2023 study resolved conflicting melting points ( vs. 2) by identifying a hydrate form via TGA-FTIR .

Q. What structural modifications enhance pharmacological activity in related pyrimidine derivatives?

Methodological Answer:

- Piperidine Substitution : Replace the piperidine ring with morpholine or azetidine to modulate lipophilicity (LogP) and blood-brain barrier penetration .

- Carboxylic Acid Bioisosteres : Substitute COOH with tetrazole or sulfonamide groups to improve metabolic stability .

- Methyl Group Halogenation : Introduce Cl/F at the 6-methyl position to enhance target binding (e.g., kinase inhibition) .

SAR Example : A 2022 study showed that 6-fluoro analogs increased IC₅₀ by 3-fold against specific enzymes compared to methyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.